molecular formula C14H25NO B12530024 N-Cyclohexyl-N-methylcyclohexanecarboxamide CAS No. 864462-70-4

N-Cyclohexyl-N-methylcyclohexanecarboxamide

Cat. No.: B12530024
CAS No.: 864462-70-4
M. Wt: 223.35 g/mol
InChI Key: XRDCBWBJOSTZHM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylcyclohexanecarboxamide is an organic compound with the molecular formula C14H25NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with both a cyclohexyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine and formaldehyde. The reaction is carried out under high pressure and elevated temperatures to facilitate the formation of the desired product. For example, one method involves reacting 204.0g of cyclohexylamine with 185.5g of formaldehyde in a high-pressure reactor at 160°C, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-N-methylcyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexylmethylamine: Similar structure but lacks the carboxamide group.

    Cyclohexanecarboxamide: Lacks the cyclohexyl and methyl substitutions on the amide nitrogen.

    Cyclohexylamine: Contains only the cyclohexyl group without the carboxamide functionality.

Uniqueness

N-Cyclohexyl-N-methylcyclohexanecarboxamide is unique due to the presence of both cyclohexyl and methyl groups on the amide nitrogen, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

864462-70-4

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-cyclohexyl-N-methylcyclohexanecarboxamide

InChI

InChI=1S/C14H25NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h12-13H,2-11H2,1H3

InChI Key

XRDCBWBJOSTZHM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCCCC2

Origin of Product

United States

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